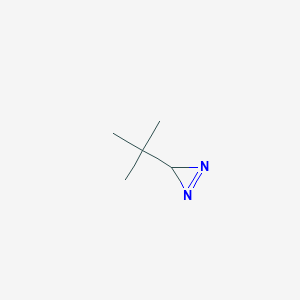

3-tert-Butyl-3H-diazirene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-3H-diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2,3)4-6-7-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVHEVPDIOBBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572784 | |

| Record name | 3-tert-Butyl-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-93-9 | |

| Record name | 3-tert-Butyl-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Tert Butyl 3h Diazirene and Derived Intermediates

Pathways of Carbene Generation

The generation of tert-butylcarbene from 3-tert-butyl-3H-diazirene primarily occurs through photochemical or thermal methods, with recent explorations into biocatalytic activation.

Photolysis, or the decomposition of a chemical compound by light, is a common method to generate carbenes from diazirines. wikipedia.org When this compound is irradiated with ultraviolet (UV) light, it absorbs energy, leading to the cleavage of the C-N bonds and the extrusion of molecular nitrogen (N₂), thereby producing tert-butylcarbene. wikipedia.orgislandscholar.ca This process is known as photochemical denitrogenation.

The reaction can be summarized as follows: (CH₃)₃C-CH(N₂) → (CH₃)₃C-CH: + N₂

The photolysis of diazirines is often employed in photoaffinity labeling studies to investigate biological interactions. wikipedia.org The generated carbene is highly reactive and can insert into various chemical bonds, including C-H, N-H, and O-H bonds in proximity to its formation site. wikipedia.org The efficiency of carbene generation and subsequent reactions can be influenced by the wavelength of light used and the solvent environment. researchgate.netnih.gov For instance, the photolysis of some diazirines can lead to the formation of a vibrationally excited carbene in an open-shell singlet excited state, which may then undergo rearrangement in competition with relaxation to the ground state. researchgate.net

Table 1: Key Aspects of Photochemical Denitrogenation of this compound

| Feature | Description |

|---|---|

| Activation Method | Irradiation with UV light. wikipedia.org |

| Primary Product | tert-Butylcarbene. islandscholar.ca |

| Byproduct | Molecular Nitrogen (N₂). islandscholar.ca |

| Mechanism | Absorption of photons leads to electronic excitation, followed by the breaking of C-N bonds and release of N₂. chemrxiv.org |

| Applications | Photoaffinity labeling, generation of reactive intermediates for synthesis. wikipedia.orgclockss.org |

It's important to note that the photolysis of different diazirine derivatives can yield carbenes in either singlet or triplet electronic states, which influences their subsequent reactivity. wikipedia.org

Heating this compound also leads to the elimination of nitrogen gas and the formation of tert-butylcarbene. This thermal decomposition, or thermolysis, is a unimolecular reaction where the rate is dependent on temperature. The thermal decomposition of diazirines has been found to follow first-order kinetics. islandscholar.ca

Studies on the thermolysis of various diazirines, including those with alkyl and haloalkyl substituents, have provided insights into the stability of the diazirine ring and the subsequent reactions of the generated carbenes. For example, the thermal decomposition of 3-chloro-3-isopropyldiazirine resulted in the formation of 1-chloro-2-methylpropene, indicating that rearrangement of the carbene is a significant pathway. nstl.gov.cn The product distribution from thermolysis can differ from that of photolysis, which is often attributed to the formation of a "hot," or vibrationally excited, carbene in the photochemical process. islandscholar.ca

Table 2: Comparison of Photochemical vs. Thermal Decomposition of this compound

| Parameter | Photochemical Decomposition | Thermal Decomposition |

|---|---|---|

| Energy Source | Light (UV) | Heat |

| Carbene State | Can generate vibrationally "hot" carbenes. islandscholar.ca | Typically forms carbenes in the ground state. |

| Product Distribution | May differ due to excited carbene reactivity. islandscholar.ca | Product distribution governed by ground-state carbene reactivity. |

| Kinetics | Dependent on light intensity and quantum yield. | Follows first-order kinetics. islandscholar.ca |

While less common than photochemical and thermal methods, the activation of diazirines by biological systems is an area of growing interest. Biocatalytic activation involves the use of enzymes to facilitate the decomposition of the diazirine and the generation of the corresponding carbene. This approach offers the potential for highly specific and controlled carbene generation within a biological environment, which is particularly valuable for applications like targeted drug delivery and in situ labeling of biomolecules.

Enzymatic decomposition can, in principle, lower the activation energy for denitrogenation, allowing the reaction to proceed under milder conditions than traditional thermal methods. Research in this area is still developing, but it holds promise for creating novel methodologies in chemical biology and biotechnology.

Thermal Decomposition

Intermediates in Diazirine Decomposition

Upon activation, this compound can undergo a unimolecular isomerization to its linear diazo isomer, tert-butyldiazomethane. islandscholar.ca This isomerization is a competing pathway to the direct formation of the carbene.

(CH₃)₃C-CH(N₂) (diazirine) ⇌ (CH₃)₃C-CH=N₂ (diazo compound)

The diazo compound is itself unstable and can subsequently lose nitrogen to form the carbene. islandscholar.ca The formation of a diazo intermediate has been detected in the photolysis of some diazirines. islandscholar.ca However, for certain substituted diazirines, such as 3-trifluoromethyl-3-phenyldiazirine, the formation of the diazo intermediate is suppressed. clockss.org The presence and stability of the diazo intermediate can be influenced by factors such as the substituents on the diazirine ring and the solvent. clockss.org

An interesting phenomenon observed in the decomposition of diazirines is the "rebound reaction," where the newly formed carbene can react with the extruded molecular nitrogen within the solvent cage. This reaction can lead to the reformation of the diazo compound.

(CH₃)₃C-CH: + N₂ ⇌ (CH₃)₃C-CH=N₂

Formation and Role of Diazo Compounds

Reactivity of 3-tert-Butylcarbene and Related Alkylcarbenes

The chemistry of 3-tert-butylcarbene is dominated by its electron-deficient nature, leading to a variety of characteristic reactions. These include insertions into single bonds, additions to unsaturated systems, and intramolecular rearrangements.

Insertion Reactions into X-H Bonds (X = C, O, N)

A hallmark of carbene reactivity is the insertion into X-H bonds, a process of significant synthetic utility. clockss.orgwikipedia.org 3-tert-butylcarbene, like other alkylcarbenes, readily participates in these reactions.

C-H Insertion: The insertion of 3-tert-butylcarbene into carbon-hydrogen bonds is a well-documented phenomenon. For instance, studies on di-tert-butylcarbene, a closely related species, have shown that intramolecular C-H insertion is a highly favorable pathway. researchgate.net Theoretical calculations have been instrumental in understanding the stereoselectivity and reactivity in these insertion reactions, revealing that factors like steric repulsion in the transition state play a crucial role. nih.gov The electronic structure of the carbene is a key determinant in the insertion mechanism; singlet carbenes typically insert in a single, concerted step with retention of configuration, while triplet carbenes react via a two-step radical abstraction-recombination pathway. researchgate.net

O-H and N-H Insertion: Carbenes also readily insert into the O-H bonds of alcohols and water, and the N-H bonds of amines. clockss.orgresearchgate.net The mechanism of O-H insertion is particularly sensitive to the spin state of the carbene. Singlet carbenes are known to insert into the O-H bond, whereas triplet carbenes may favor other reaction pathways like C-H insertion. dovepress.com This differential reactivity highlights the importance of the carbene's electronic state in dictating the reaction outcome.

Addition Reactions to Unsaturated Bonds (e.g., Cyclopropanation)

The addition of carbenes to carbon-carbon double bonds to form cyclopropanes is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comlibretexts.orglibretexts.org 3-tert-butylcarbene and its analogues participate in these cyclopropanation reactions.

The stereospecificity of the cyclopropanation reaction is often indicative of the carbene's spin state. Singlet carbenes typically add to alkenes in a concerted fashion, preserving the stereochemistry of the starting alkene in the cyclopropane (B1198618) product. libretexts.orglibretexts.org In contrast, triplet carbenes react in a stepwise manner, leading to a loss of stereochemical information. libretexts.org The reaction of di-tert-butylcarbene, for example, can lead to the formation of a cyclopropane derivative through intramolecular insertion, highlighting the competition between addition and insertion pathways. researchgate.net

Intramolecular Rearrangements (e.g., 1,2-Hydrogen Shifts)

Intramolecular rearrangements are common and often very rapid reactions for alkylcarbenes. The most prevalent of these is the 1,2-hydrogen shift, which leads to the formation of a more stable alkene. For 3-tert-butylcarbene, a 1,2-hydrogen shift would result in the formation of 1,1-dimethylethene.

The propensity for 1,2-hydrogen shifts is a defining characteristic of many alkylcarbenes and is influenced by factors such as the substitution pattern and the presence of strain. acs.orgresearchgate.netosti.gov Computational studies have shown that the activation barrier for such shifts can be very low. nih.govresearchgate.net For instance, in the case of di-tert-butylcarbene, the barrier for intramolecular insertion to form a cyclopropane is only 5 kcal/mol, indicating the high reactivity of these species towards intramolecular pathways. researchgate.net

Spin State Considerations of Carbenes and Their Influence on Reactivity

Carbenes are fascinating molecules that can exist in two different electronic spin states: singlet and triplet. byjus.comethz.ch In a singlet carbene, the two non-bonding electrons are paired in the same orbital, while in a triplet carbene, they are unpaired and occupy different orbitals. byjus.comyoutube.comwikipedia.org This difference in electronic configuration has a profound impact on the geometry, stability, and reactivity of the carbene. libretexts.orgethz.ch

Generally, for simple alkylcarbenes, the triplet state is the ground state, meaning it is lower in energy than the singlet state. byjus.com However, the energy gap between the two states can be small, and factors such as substituents and the surrounding solvent can influence their relative energies. dovepress.comacs.org For example, hydrogen bonding with solvent molecules like water or methanol (B129727) can stabilize the singlet state of a carbene relative to the triplet state. dovepress.com

The spin state of a carbene dictates its reaction mechanism and, consequently, the products formed. dovepress.comlibretexts.org

Singlet carbenes are typically involved in concerted reactions. For example, their addition to alkenes to form cyclopropanes is stereospecific, meaning the stereochemistry of the alkene is retained in the product. libretexts.orglibretexts.org Similarly, their insertion into C-H bonds is thought to occur in a single step. researchgate.net

Triplet carbenes , on the other hand, behave like diradicals. libretexts.org Their reactions are often stepwise and non-stereospecific. For example, in cyclopropanation, a triplet carbene will add to an alkene to form a diradical intermediate, which can then undergo bond rotation before ring closure, leading to a mixture of stereoisomeric products. libretexts.org Their insertion into C-H bonds proceeds through a hydrogen abstraction followed by radical recombination. researchgate.net

The distinct reactivity of singlet and triplet carbenes allows for the possibility of controlling reaction outcomes by influencing the spin state of the carbene intermediate. researchgate.net

Radical Pathways and Dimerization of Diazirinyl Radicals

While the primary photochemical or thermal decomposition of this compound leads to the corresponding carbene, alternative radical pathways can also be operative. Under certain conditions, particularly in the presence of radical initiators or through single-electron transfer processes, diazirinyl radicals can be formed. rsc.orgresearchgate.net

These diazirinyl radicals are themselves highly reactive species. rsc.orgrsc.org Electron paramagnetic resonance (EPR) spectroscopy has been used to characterize these radicals, revealing that the unpaired spin density is primarily located on the two nitrogen atoms of the diazirine ring. rsc.org

A key reaction of diazirinyl radicals is their rapid dimerization. rsc.orgrsc.org This dimerization can occur through either C-N or N-N bond formation. Computational and experimental studies have shown that N-N dimerization is often the dominant pathway. rsc.org The resulting dimers are typically unstable and readily decompose, leading to the formation of nitriles (like benzonitrile (B105546) from 3-phenyldiazirinyl radicals) and nitrogen gas. rsc.org The decay of these radicals often follows second-order kinetics, consistent with a dimerization process that approaches the diffusion-controlled limit. rsc.org In some cases, the dimerization of N-centered radicals can be reversible and influenced by the solvent environment. nih.goviastate.edu

Transition Metal-Catalyzed Carbene Transfer Reactions

While this compound is primarily used as a thermal or photochemical precursor for the free carbene, there is growing interest in using diazirines as carbene sources in transition metal-catalyzed reactions. nih.govdigitellinc.com This approach aims to generate metal-carbene intermediates (carbenoids), which can exhibit unique reactivity and selectivity compared to the free carbene. libretexts.org

Diazo compounds are the most common carbene precursors in transition metal catalysis; however, diazirines offer advantages in terms of stability. researchgate.netnih.gov The development of catalysts that can effectively activate the relatively stable diazirine ring at moderate temperatures is an active area of research. nih.gov

Recent advances have shown that certain platinum(II) complexes can catalyze the cyclopropanation of alkenes using aryl diazirines as the carbene source. digitellinc.com These reactions proceed with good yields and can exhibit high diastereoselectivity. digitellinc.com Furthermore, engineered metalloenzymes, such as variants of protoglobin, have been shown to catalyze carbene transfer reactions from diazirines, including cyclopropanation and N-H insertion. researchgate.netbohrium.com These biocatalytic systems represent a novel approach to harnessing the reactivity of carbenes derived from diazirines for asymmetric synthesis. researchgate.netnih.gov The mechanism of these metal-catalyzed reactions is believed to involve the formation of a transient metal-carbene intermediate, which then transfers the carbene moiety to the substrate. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of Diazirines

The integration of the diazirine moiety, a compact and efficient photo-activatable cross-linking group, into complex molecules via transition-metal-catalyzed cross-coupling reactions presents a significant synthetic challenge. The inherent strain and thermal lability of the diazirine three-membered ring make it susceptible to decomposition under conditions typically employed for cross-coupling. Nevertheless, recent advancements in catalysis have demonstrated the feasibility of such transformations, particularly the palladium-catalyzed Suzuki-Miyaura coupling, by carefully controlling reaction parameters. While direct palladium-catalyzed cross-coupling examples involving this compound are not extensively documented in the literature, studies on analogous aryl-substituted diazirines provide critical insights into the reaction's scope and limitations.

A notable study explored the compatibility of the diazirine functional group with Suzuki-Miyaura conditions by investigating the coupling of a diazirine-containing aryl bromide, specifically 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, with various boronic acid derivatives. nih.gov This research is paramount as it establishes a precedent for the survival of the diazirine ring during a palladium-catalyzed cycle. The findings indicate that with the appropriate choice of catalyst, solvent, and temperature, the cross-coupling can proceed efficiently while preserving the diazirine structure.

The key to a successful and compatible cross-coupling reaction is the selection of a highly active catalyst that can operate at low temperatures, thus minimizing the thermal degradation of the diazirine. The study identified that modern palladium precatalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands like SPhos, are highly effective.

Research Findings: Suzuki-Miyaura Coupling of a Diazirine-Containing Aryl Halide

In a systematic screening of reaction conditions, a model Suzuki-Miyaura reaction was conducted in the presence of a diazirine-containing spectator molecule to gauge the stability of the diazirine moiety. nih.gov The reaction involved the coupling of an 8-haloquinoline with a phenylboronic acid derivative. The screening revealed that temperature is a critical factor, with higher temperatures leading to significant degradation of the diazirine. nih.gov A temperature of 40 °C was found to be optimal, balancing the efficiency of the cross-coupling with the preservation of the diazirine. nih.gov

The choice of the palladium catalyst was also crucial. The SPhos G2 palladium precatalyst demonstrated superior performance, leading to high conversion to the desired biaryl product with minimal decomposition of the diazirine spectator molecule. nih.gov These optimized conditions proved to be scalable and exhibited a broad scope with various pharmaceutically relevant aryl boron pinacol (B44631) esters. nih.gov

An improvement on a previously reported synthesis of a diazirine-containing probe molecule highlighted the efficacy of these new conditions. The original method, which used Pd(PPh₃)₄ at room temperature, required six days and yielded only 20% of the product. nih.gov In contrast, the newly developed protocol using the SPhos G2 catalyst at 40 °C accomplished the synthesis in just three hours with a significantly improved isolated yield of 45%, even when starting from a less reactive aryl bromide. nih.gov

The table below summarizes the results of the Suzuki-Miyaura cross-coupling of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine with a boronate ester under these improved conditions.

Table 1: Suzuki-Miyaura Coupling of a Diazirine-Containing Aryl Bromide

| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | Phenylboronic acid pinacol ester | SPhos G2 | K₃PO₄ | THF | 40 | 3 | 45 |

Data sourced from a study on diazirine-compatible Suzuki-Miyaura reactions. nih.gov

Another approach to the palladium-catalyzed functionalization of diazirines involves their cross-coupling with aryl halides under microwave heating. researchgate.net This method is proposed to proceed through a palladium carbene intermediate formed from the diazirine. researchgate.net

While the direct application of these methodologies to this compound remains to be explicitly demonstrated, the principles established with the trifluoromethyl-substituted analogue suggest a viable pathway. The bulky tert-butyl group may influence the reactivity and stability of the diazirine and the corresponding carbene intermediate, potentially requiring further optimization of reaction conditions. The successful development of these palladium-catalyzed cross-coupling reactions opens a valuable avenue for the late-stage introduction of the diazirine photolabeling group into complex molecular architectures.

Photochemistry and Thermolysis of 3 Tert Butyl 3h Diazirene

Photolytic Decomposition Dynamics

The decomposition of 3-tert-butyl-3H-diazirene initiated by light is a cornerstone of its chemistry, providing a clean and efficient route to tert-butylcarbene. This process is governed by several factors, including the wavelength of light and the potential for multi-step reaction sequences.

Wavelength Dependence of Photoactivation (UV-A, UV-B, Visible, Near-IR)

The photoactivation of diazirines is highly dependent on the wavelength of incident light, corresponding to the electronic absorption spectrum of the diazirine chromophore. For most diazirines, including this compound, decomposition is efficiently initiated by ultraviolet (UV) light. wikipedia.org

Activation typically occurs upon irradiation with long-wavelength UV light (UV-A, 320-400 nm), with a commonly utilized range being between 330 nm and 370 nm. nih.gov This specific energy input is sufficient to induce the extrusion of a molecule of dinitrogen (N₂) and generate a reactive carbene. wikipedia.org The use of this relatively low-energy UV light is advantageous in many applications, such as photoaffinity labeling, as it minimizes the risk of photodamage to sensitive substrates like proteins. nih.govuzh.ch Specific wavelengths, such as 350 nm and 365 nm, have been effectively used in studies to trigger the photolysis of various diazirine-containing molecules. researchgate.netsfu.ca

While photoactivation in the UV-A range is well-documented, the effects of other light spectra are less characterized. Due to the nature of the diazirine chromophore, significant photoactivation by UV-B, visible, or near-infrared (Near-IR) light is generally not observed.

Mechanistic Studies of Two-Step Photo-Reactions (Diazo-Carbene Sequence)

Upon absorbing a photon, the excited this compound molecule has two primary competing pathways for decomposition:

Direct Decomposition : A concerted, one-step extrusion of N₂ to directly yield the corresponding singlet carbene, tert-butylcarbene.

Isomerization : A rearrangement to form a linear diazo isomer, 1-diazo-2,2-dimethylpropane. islandscholar.casurfacesciencewestern.comresearchgate.net

This diazo intermediate is also photosensitive and can be activated by absorbing a second photon, which then leads to the loss of N₂ and the formation of the same carbene. surfacesciencewestern.com This latter pathway is known as the diazo-carbene sequence. The partitioning between these two pathways is a critical aspect of diazirine photochemistry and is influenced by factors such as the substituents on the ring and the reaction environment. researchgate.net Evidence for the transient formation of the diazo intermediate has been observed in the photolysis of related diazirines, confirming the viability of the two-step mechanism. surfacesciencewestern.com

Quantitative Evaluation of Photolysis and Photo-Reaction Mechanisms

Quantitative studies on the photolysis of 3-tert-butyldiazirine, particularly in the gas phase, reveal a complex product distribution that depends on experimental conditions like pressure. researchgate.net The primary carbene intermediate, tert-butylcarbene, can undergo subsequent rapid intramolecular reactions.

At high pressures, the main products are 1,1-dimethylcyclopropane (B155639) (resulting from an intramolecular C-H bond insertion) and 2-methylbut-2-ene (resulting from a 1,2-methyl migration). These are formed in roughly equal proportions. researchgate.net However, at low pressures, the product ratios shift: the yield of 2-methylbut-2-ene increases while that of 1,1-dimethylcyclopropane decreases. Furthermore, a new isomerization product, 3-methylbut-1-ene, appears. researchgate.net

This pressure dependency points to the formation of a vibrationally "hot" or excited 1,1-dimethylcyclopropane molecule as a primary product. At high pressures, this excited molecule is deactivated through collisions with other gas molecules. At low pressures, it possesses sufficient energy to undergo isomerization to the more stable alkenes before it can be collisionally quenched. researchgate.net

| Pressure Condition | 1,1-dimethylcyclopropane | 2-methylbut-2-ene | 3-methylbut-1-ene | 2-methylbut-1-ene |

|---|---|---|---|---|

| High Pressure | ~50% | ~50% | Not Formed | Not Detected |

| Low Pressure | Yield Decreases | Yield Increases | Formed | Detected in small amounts |

Modulation of Light Intensity and Duration for Reaction Selectivity

The existence of the two-step diazo-carbene sequence suggests that reaction selectivity could potentially be controlled by modulating the parameters of the light source. Since the parent diazirine and the intermediate diazo compound are distinct chemical species, they possess different photophysical properties, including absorption spectra and quantum yields. surfacesciencewestern.com

Therefore, the duration and intensity of irradiation may influence the dominant reaction pathway. For instance, a short, intense light pulse might favor the direct, one-photon decomposition of the diazirine. In contrast, prolonged irradiation at a lower intensity could allow for the accumulation of the diazo intermediate, which is then decomposed by a second photon. surfacesciencewestern.com By carefully selecting the wavelength to preferentially excite the diazo intermediate over the parent diazirine, it may be possible to further enhance the two-step pathway, thereby controlling the reaction dynamics.

Thermal Decomposition Kinetics and Pathways

Temperature Profiles for Nitrogen Extrusion

3-tert-butyl-3H-diazirine can also be decomposed by heat, providing an alternative to photolysis for generating the tert-butylcarbene. The thermal process, like the photochemical one, involves the irreversible extrusion of molecular nitrogen. islandscholar.caqucosa.de The decomposition generally follows first-order kinetics and is considered a unimolecular reaction. islandscholar.caresearchgate.net

The primary competition in the thermal pathway is between the direct, concerted loss of nitrogen to form the carbene and the isomerization to the more thermally stable diazoalkane, which then decomposes at a different rate. researchgate.netresearchgate.net The temperature required to initiate decomposition and the activation energy for the process are sensitive to the substituents on the diazirine ring. For example, studies on phenyl-n-butyldiazirine have been conducted in a temperature range of 80–130 °C. researchgate.net The activation energy for the decomposition of the related 3,3-dimethyldiazirine was determined to be approximately 33 kcal/mol. islandscholar.ca The thermal stability and decomposition kinetics of this compound are expected to be comparable to these analogs.

| Compound | Conditions | Activation Energy (Ea) | Arrhenius A-factor (log A) | Reference |

|---|---|---|---|---|

| 3,3-Dimethyldiazirine | Gas Phase, 4 mm pressure | 33.17 kcal/mol | 13.89 | islandscholar.ca |

| Phenyl-n-butyldiazirine | In DMSO/HOAc, 80-130 °C | Not Specified | Not Specified | researchgate.net |

Influence of Tert-Butyl Substituent on Thermal Stability and Decomposition

The tert-butyl group is a bulky, sterically demanding substituent with a modest electron-donating inductive effect. Its influence on the thermal stability and decomposition mechanism of the diazirine ring is significant. Research on related substituted diazirines provides a framework for understanding these effects. For instance, studies on various dialkyldiazirines have shown that the product ratios from pyrolysis differ from those obtained via photolysis, indicating distinct reaction intermediates and pathways. islandscholar.ca

The primary decomposition pathways for a substituted diazirine upon heating are:

Isomerization to a diazo compound: The diazirine ring can rearrange to its linear, more stable isomer, a diazoalkane.

Direct formation of a carbene: The molecule can extrude a molecule of nitrogen (N₂) directly to yield a carbene.

Studies on the thermal decomposition of variously substituted diazirines, such as phenylchlorodiazirine, phenyl-n-butyldiazirine, and 2-adamantane-2,3'-[3H]diazirine, have demonstrated that the substituent's nature dictates which pathway is favored. researchgate.netislandscholar.canih.gov For example, phenylchlorodiazirine exclusively yields a carbene, whereas phenyl-n-butyldiazirine predominantly forms a diazo intermediate. researchgate.netislandscholar.canih.gov Alkyl diazirines, in general, show a propensity to react via a diazo intermediate.

The bulky tert-butyl group is expected to increase the thermal stability of the diazirine ring. This stabilization arises from steric hindrance, which can shield the strained ring from intermolecular interactions that might trigger decomposition. However, the electronic effect of the alkyl group can also influence the transition state. Research on tert-butyl (phenyl)diazoacetate showed that a bulky alkyl ester group did not have a significant impact on the onset temperature of decomposition (Tonset) compared to less bulky analogues like ethyl esters, suggesting that electronic effects might play a more dominant role in that specific system. acs.org

In the case of this compound, the decomposition is likely to proceed primarily through the formation of the corresponding diazo intermediate (2-diazo-3,3-dimethylbutane), as is typical for many alkyl-substituted diazirines. The alternative pathway, direct carbene formation (tert-butylcarbene), is also possible. The competition between these pathways is a central aspect of its thermolytic chemistry.

Table 1: Decomposition Pathways of Substituted Diazirines

| Diazirine Substituent(s) | Primary Thermal Decomposition Pathway | Reference |

| Phenyl, Chloro | Carbene Formation | researchgate.netislandscholar.canih.gov |

| Phenyl, n-Butyl | Diazo Intermediate | researchgate.netislandscholar.canih.gov |

| Adamantane | Mixture of Carbene and Diazo Intermediate | researchgate.netislandscholar.canih.gov |

| Alkyl | Diazo Intermediate |

This table illustrates how substituents influence the preferred thermal decomposition route, providing context for the expected behavior of this compound.

Direct Thermal Rearrangement Pathways without Carbene Participation

Beyond the well-established pathways involving carbene or diazo intermediates, research has uncovered direct rearrangement mechanisms in the thermal decomposition of certain diazirines. These pathways lead to stable products without the formation of a free carbene.

A notable study on the thermal decomposition of phenyl-n-butyldiazirine revealed that, in addition to the major pathway involving a diazo intermediate, a portion of the product resulted from a direct rearrangement. researchgate.netislandscholar.canih.gov Specifically, about 13% of the product was (E)-1-phenyl-1-pentene, formed directly from the diazirine without the involvement of a carbene intermediate. researchgate.netislandscholar.canih.gov This suggests a concerted mechanism where bond-breaking and bond-forming occur simultaneously, or through a very short-lived transition state that bypasses the typical reactive intermediates.

For 3-tert-butyl-3H-diazirine, a similar direct rearrangement could be envisioned. Such a pathway would involve a hydrogen migration from one of the methyl groups of the tert-butyl substituent to the C-3 carbon, concurrent with the cleavage of the C-N and N=N bonds, to directly form an alkene and nitrogen gas.

Possible Direct Rearrangement Product of this compound:

3,3-Dimethyl-1-butene: Formed via a 1,2-hydride shift from a methyl group to the carbene center, though this would technically involve a carbene. A truly direct, non-carbene rearrangement would be a concerted process leading to the same product.

The existence of such direct rearrangement pathways highlights the complexity of diazirine thermolysis, where subtle changes in substituent structure can open up alternative, lower-energy reaction channels that compete with the formation of high-energy carbene or diazo intermediates. researchgate.netislandscholar.canih.gov

Comparison of Photochemical and Thermal Activation Modes

The decomposition of this compound can be initiated either by heat (thermolysis) or by light (photolysis), and the resulting chemistry can differ significantly between the two activation modes. These differences arise from the distinct energy states accessed by the molecule under thermal versus photochemical conditions.

Thermolysis typically involves the population of the lowest-energy transition states from the ground electronic state (S₀). As discussed, for alkyl-substituted diazirines, this often leads to isomerization to a diazo compound or, less commonly, direct rearrangement. researchgate.netislandscholar.canih.gov The process is generally more sensitive to the stability of potential intermediates and transition states.

Photolysis , on the other hand, involves the absorption of a photon, which promotes the diazirine to an electronically excited state (typically S₁). From this excited state, the molecule can undergo decomposition much more rapidly and often via different pathways than in thermolysis. A key difference is that photolysis can generate a "hot" or vibrationally excited carbene, which possesses excess energy from the light quantum. islandscholar.ca This excess energy can enable subsequent reactions, such as intramolecular rearrangements, that are not observed or are much slower in thermally generated carbenes.

A review of dialkyldiazirine chemistry noted that product ratios often differ between pyrolysis and photolysis, attributing this to the formation of these 'hot' carbenes during photolysis. islandscholar.ca Furthermore, upon photoactivation, diazirines can isomerize to their corresponding diazo isomers. researchgate.netclockss.org While this also occurs thermally, the quantum yield and subsequent fate of the diazo compound can differ. In photolysis, the initially formed diazo compound can absorb a second photon, leading to its decomposition to a carbene. surfacesciencewestern.com

The use of mechanistic probes like C₆₀ fullerene has been instrumental in distinguishing these pathways. For example, in the photolysis of 3-tert-butyl-3-chlorodiazirine, C₆₀ was used to trap intermediates, confirming the formation of a carbene and rearranged olefin products originating from the excited state. researchgate.net

Table 2: Comparison of Activation Modes for Diazirine Decomposition

| Feature | Thermal Activation (Thermolysis) | Photochemical Activation (Photolysis) |

| Initial Step | Population of vibrational energy levels in the ground state (S₀). | Excitation to a higher electronic state (e.g., S₁). islandscholar.ca |

| Primary Intermediates | Often favors isomerization to the more stable diazo compound; can also form carbenes or undergo direct rearrangement. researchgate.netislandscholar.canih.gov | Primarily forms carbenes (often vibrationally "hot") and can also isomerize to diazo compounds. islandscholar.caresearchgate.net |

| Product Formation | Products are derived from the lowest energy pathways, often from the diazo intermediate. | Products can arise from the 'hot' carbene, leading to different product distributions and intramolecular rearrangements. islandscholar.ca |

| Influence of Intermediates | Reactions of the thermally generated diazo compound often dominate the product landscape. researchgate.netislandscholar.ca | Carbene reactions are often more prominent. The diazo isomer may require a second photon to react. surfacesciencewestern.com |

Theoretical and Computational Investigations of 3 Tert Butyl 3h Diazirene

Electronic Structure and Energy Landscape Analysis

Computational methods have been instrumental in mapping the potential energy surface of diazirines, elucidating the structures of ground and excited states, and determining the energies of various isomers and intermediates.

High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered the "gold standard" in quantum chemistry for providing near chemical accuracy for energies and structures. researchgate.net For diazirine systems, these methods have been employed to calculate accurate energies for stationary points on the potential energy surface, including the ground state molecule, transition states, and intermediates. tandfonline.com

Studies on the parent diazirine (c-CH₂N₂) using CCSD(T) with large basis sets and extrapolation to the complete basis set (CBS) limit have precisely characterized its geometry and stability relative to other isomers. tandfonline.com For substituted diazirines, these calculations confirm that the three-membered ring is highly strained. The method provides benchmark data for bond lengths, bond angles, and vibrational frequencies, which are essential for interpreting experimental spectroscopic results.

Table 1: Representative Geometric Parameters of 3H-Diazirine from Ab Initio Calculations Note: This data is for the parent 3H-diazirine (c-CH₂N₂) as a model for the substituted title compound.

| Parameter | CCSD(T)/cc-pVQZ Value |

| N-N Bond Length | 1.230 Å |

| C-N Bond Length | 1.480 Å |

| ∠NCN | 49.1° |

| ∠HCH | 119.8° |

| Data sourced from computational studies on c-CH₂N₂. tandfonline.com |

Density Functional Theory (DFT) offers a computationally efficient alternative to high-level ab initio methods, making it suitable for studying larger and more complex molecules like substituted diazirines. DFT studies have been widely applied to investigate the thermal decomposition mechanisms of various diazirines. These studies are generally in good agreement with experimental findings and higher-level computations.

DFT calculations are used to explore the reaction pathways leading to either carbene or diazo intermediates. By mapping the potential energy surface, researchers can determine the relative stability of products and the energy barriers for different decomposition channels. For example, computational studies on substituted diazirines have shown how the nature of the substituent (e.g., phenyl, butyl) influences whether the decomposition proceeds preferentially via a carbene or a diazo intermediate.

The photochemical decomposition of diazirines involves electronic excited states, which often have significant multiconfigurational character. Single-reference methods like DFT and CCSD(T) can be inadequate for describing these states. Multiconfigurational Self-Consistent Field (MC-SCF) methods, particularly the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2), are essential for accurately modeling these photochemical processes.

MC-SCF studies on diazirine and its isomer diazomethane (B1218177) reveal the intricate pathways of carbene formation from the S₁ (lowest singlet excited) and S₂ states. These calculations have identified conical intersections between different potential energy surfaces (e.g., S₁/S₀ and S₂/S₁) which facilitate rapid, non-radiative decay from the excited state back to the ground state, ultimately leading to the dissociation into a carbene and a nitrogen molecule. Upon photoexcitation, it is proposed that both diazirine and its corresponding diazo isomer can generate a singlet carbene on an extremely short timescale.

Density Functional Theory (DFT) Studies

Reaction Mechanisms and Transition State Characterization

A primary focus of computational studies on diazirines is to unravel the mechanistic details of their thermal and photochemical decomposition, which can proceed through competing pathways.

Computational chemistry is a powerful tool for locating and characterizing the transition state (TS) structures that connect the diazirine reactant to its various decomposition products. For substituted diazirines, two primary decomposition pathways are typically considered:

Direct N₂ extrusion to form a carbene intermediate.

Isomerization to a linear diazo compound, which may then decompose to the same carbene.

Theoretical studies on various substituted diazirines have successfully identified the transition states for both pathways. The geometry of the transition state provides insight into the reaction mechanism. For instance, the TS for isomerization to the diazo compound involves the breaking of one C-N bond and the rotation of the substituent group. The TS for direct carbene formation involves the simultaneous elongation of both C-N bonds.

Furthermore, calculations have elucidated a "rebound" reaction, where the initially formed carbene can react with the departing N₂ molecule without a significant energy barrier to form the diazo intermediate. This suggests that the diazo compound is a key intermediate in the gas-phase decomposition of diazirines.

A key outcome of theoretical studies is the calculation of activation energies (energy barriers) for the competing reaction pathways. The relative heights of these barriers determine the preferred decomposition route under specific conditions (thermal vs. photochemical). The reaction coordinate represents the lowest energy path from the reactant, through the transition state, to the product.

Computational studies on substituted diazirines have quantified these energy barriers. The nature of the substituent at the C-3 position significantly influences the activation energies for carbene versus diazo formation. For example, in the case of phenyl-n-butyldiazirine, calculations showed that the pathway to the diazo intermediate is energetically favored over direct carbene formation. While specific values for 3-tert-butyl-3H-diazirene are not detailed in the surveyed literature, the principles derived from studies on analogous alkyl-substituted diazirines are directly applicable. The bulky tert-butyl group is expected to influence the steric and electronic environment of the transition states, thereby affecting the energy barriers.

Table 2: Calculated Relative Energy Barriers for Decomposition of a Model Diazirine Note: This table provides illustrative data based on findings for substituted diazirines like phenylchlorodiazirine to demonstrate the type of information gained from computational studies.

| Reaction Pathway | Calculated Barrier Height (kcal/mol) |

| Path I: Isomerization to Diazo Compound | ~31 |

| Path II: Direct Carbene Formation | ~36 |

| Illustrative values based on data for 3-chloro-3-phenyldiazirine. |

These computational findings are crucial for rationalizing experimental observations and for designing diazirine-based reagents with specific reactivity profiles for applications in fields like photoaffinity labeling.

Identification of Transition States for Carbene and Diazo Formation

Analysis of Orbital Hybridization and Electronic Conjugation (e.g., sp2-hybridization of Central Carbon)

Recent computational and experimental studies have led to a reevaluation of the traditional view of the central carbon in the diazirine ring. While often depicted with sp³ hybridization, compelling evidence suggests significant sp² character. researchgate.netrsc.orgrsc.org This revised understanding posits that the central carbon atom possesses p-orbital contribution, which allows for electronic conjugation with adjacent π systems. rsc.org

This concept of sp² hybridization is crucial for understanding the electronic properties and reactivity of diazirine-containing molecules. For instance, when a diazirine moiety is linked to a chromophore, this sp² character facilitates conjugation, influencing the molecule's absorption spectrum. researchgate.netrsc.orgrsc.org In one study, a diazirine-fluorene conjugate demonstrated a strong absorbance in the visible light region (400-475 nm), indicating effective electronic communication between the diazirine ring and the fluorene (B118485) π-system. researchgate.net This was in stark contrast to a control molecule where an sp³-hybridized carbon prevented such conjugation, resulting in no significant absorbance beyond 375 nm. researchgate.net The ability to tune the absorption wavelength by conjugation is a significant advancement, potentially allowing for the activation of diazirine-based carbene precursors with longer, less damaging wavelengths of light, such as >450 nm, which has been demonstrated for a diazirine-fluorene conjugate. researchgate.netrsc.orgrsc.org

The tert-butyl group, being an alkyl substituent, does not directly participate in extended π-conjugation in the same manner as an aryl group. However, the hybridization of the central carbon still dictates the geometry and electronic nature of the diazirine ring itself. The tert-butyl cation is known to be planar and sp² hybridized due to steric reasons, where the methyl groups maximize their distance from each other. youtube.com While this compound is not a cation, the steric bulk of the tert-butyl group influences the bond angles and stability of the strained three-membered ring. Computational studies on similar alkyl diazirines have shown that the nature of the substituent can influence the preferred reaction pathway upon activation, whether it proceeds through a carbene intermediate or a diazo isomer. researchgate.netislandscholar.ca

Thermochemical Calculations (e.g., Enthalpies of Formation)

Thermochemical calculations, particularly the determination of the standard enthalpy of formation (ΔHf°), are fundamental to understanding the stability and reactivity of compounds like this compound. The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. savemyexams.comlibretexts.org This value can be used in Hess's Law calculations to determine the enthalpy changes for various reactions. savemyexams.comyoutube.com

For the parent diazirine (CH₂N₂), Active Thermochemical Tables (ATcT) provide a well-established enthalpy of formation. anl.gov While specific, high-accuracy experimental or ATcT values for this compound are not readily found in the search results, computational methods like density functional theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are routinely used to predict such thermochemical data. worldscientific.comnasa.gov These calculations are essential for understanding the energetics of the decomposition of diazirines to form carbenes. researchgate.netislandscholar.ca

The thermal decomposition of diazirines can proceed through two primary pathways: isomerization to a diazoalkane or direct extrusion of nitrogen gas (N₂) to form a carbene. researchgate.netislandscholar.ca Computational studies on substituted diazirines have shown that the relative barrier heights for these pathways are influenced by the substituents. researchgate.netislandscholar.ca For example, in the case of 2-adamantane-2,3'-[3H]diazirine, a structurally related bulky alkyl diazirine, thermal decomposition yields a mixture of the corresponding carbene and diazo compound, a finding supported by theoretical calculations. researchgate.netislandscholar.ca The enthalpy of formation of the tert-butyl radical itself has been a subject of detailed thermochemical investigation, highlighting the stability of this group. anl.gov

The general equation for calculating the enthalpy of a reaction using enthalpies of formation is: ΔH°reaction = ΣΔH°f(products) - ΣΔH°f(reactants) libretexts.org

This principle is applied in computational studies to evaluate the energy landscape of diazirine reactions, including the activation energies for N₂ extrusion and subsequent carbene reactions. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like 3-tert-butyl-3H-diazirine, which are crucial for its experimental identification and characterization.

High-level ab initio quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)), are employed to compute accurate molecular geometries and rotational constants. nasa.gov For the parent 3H-diazirine, computational studies have determined bond angles and lengths with high precision. For example, at the CCSD(T)/cc-pVQZ level of theory, the key geometric parameters for 3,3H-diazirine were calculated as ∠NCN = 49.1°, C-N = 1.480 Å, and N=N = 1.230 Å. nasa.gov These theoretical structures are vital for interpreting microwave spectroscopy data, which provides experimental rotational constants and, from them, precise molecular geometries. nasa.gov While specific computational data for 3-tert-butyl-3H-diazirine was not found, the methodology is directly applicable. The bulky tert-butyl group is expected to significantly influence the molecule's moments of inertia and, consequently, its rotational spectrum.

Theoretical calculations are also used to predict vibrational frequencies and their corresponding infrared (IR) intensities. nasa.gov Harmonic frequency calculations are often performed using methods like DFT (e.g., B3LYP) and CCSD(T) with various basis sets. nasa.gov For more accuracy, anharmonic corrections can be included. nasa.gov In the case of 1,3H-diazirine, the NH stretching mode, appearing at 3204.2 cm⁻¹, was found to have a large anharmonicity. nasa.gov For 3-tert-butyl-3H-diazirine, one would expect to see characteristic vibrational modes associated with the tert-butyl group (e.g., C-H stretching and bending) and the diazirine ring (e.g., N=N stretch, C-N stretches, and ring deformation modes). These predicted spectra serve as a guide for experimental IR and Raman spectroscopy.

The molecular dipole moment is another key property that can be accurately predicted by computational methods. nasa.gov The parent 3,3H-diazirine is calculated to have a large dipole moment of 1.95 Debye (at the CCSD(T)/cc-pVQZ level), making it readily detectable by rotational spectroscopy. nasa.gov The introduction of the tert-butyl group will alter the charge distribution and thus the dipole moment of 3-tert-butyl-3H-diazirine. The mildly polar character of the diazirine ring has been noted, with the parent compound having a measured dipole moment of 1.59 D. researchgate.net Accurate prediction of the dipole moment is important for understanding intermolecular interactions and for planning spectroscopic experiments.

Table of Predicted Spectroscopic Parameters for Diazirine Isomers (Illustrative) Note: This table is based on data for parent diazirine isomers and serves as an example of the types of parameters calculated. Specific values for 3-tert-butyl-3H-diazirine would require dedicated computational studies.

| Property | 3,3H-diazirine | 1,3H-diazirine | Method | Reference |

| Dipole Moment (Debye) | 1.95 | 3.29 | CCSD(T)/cc-pVQZ | nasa.gov |

| N=N Bond Length (Å) | 1.230 | - | CCSD(T)/cc-pVQZ | nasa.gov |

| C-N Bond Length (Å) | 1.480 | 1.386 | CCSD(T)/cc-pVQZ | nasa.gov |

| ∠NCN (degrees) | 49.1 | 66.0 | CCSD(T)/cc-pVQZ | nasa.gov |

Vibrational Frequencies and Intensities

Computational Modeling of Carbene Reactivity and Selectivity

Upon photolysis or thermolysis, 3-tert-butyl-3H-diazirine generates tert-butylcarbene, a highly reactive intermediate. wikipedia.org Computational modeling is indispensable for understanding the structure, stability, and reaction pathways of this carbene. worldscientific.com The reactivity of carbenes is heavily dependent on their spin state (singlet or triplet). wikipedia.org The nature of the substituents on the diazirine precursor can influence the preferred spin state of the resulting carbene. wikipedia.org While electron-donating groups can stabilize the singlet state, the specific influence of a tert-butyl group on the singlet-triplet energy gap of the carbene would be a key area for computational investigation. wikipedia.org

Ab initio and DFT methods are used to model the reactions of carbenes, such as C-H bond insertion and cyclopropanation. worldscientific.comd-nb.info These models can predict activation barriers and reaction stereoselectivities, providing insights that are difficult to obtain experimentally. d-nb.info For instance, computational studies on diaryl carbenes have shown that their reactivity and selectivity in reactions with alkynes can be controlled by the electronic properties of substituents, guiding the reaction toward cyclopropenation or C-H functionalization. d-nb.info

Computational approaches can also rationalize why certain reaction products are formed preferentially. For example, modeling can explain the stereochemical outcomes of carbene additions by analyzing the transition state geometries. researchgate.net In the context of biocatalysis, engineered enzymes have been shown to catalyze carbene transfer from diazirines, and computational modeling can help elucidate the enzyme's active site and how it controls the selectivity of the carbene reaction. nih.gov The application of these computational techniques to tert-butylcarbene generated from 3-tert-butyl-3H-diazirine would allow for predictions of its reactivity and selectivity in various chemical environments. worldscientific.comcompchem.nlnih.gov

Advanced Research Applications in Organic Synthesis and Materials Science

Development of Diazirines as Versatile Carbene Precursors

Diazirines are highly effective precursors for the generation of carbenes, a class of highly reactive intermediates. digitellinc.comresearchgate.net The three-membered ring of diazirine is strained, and upon photolytic or thermal activation, it readily extrudes a molecule of nitrogen gas to yield the corresponding carbene. researchgate.netwiley.com This clean decomposition pathway makes diazirines, including 3-tert-butyl-3H-diazirene and its analogs, exceptionally useful in chemical synthesis. nih.gov

The synthesis of a diverse range of diazirines is facilitated by methods such as the Graham reaction, which allows for the one-pot synthesis of halodiazirines from amidines. nih.gov Furthermore, the halo-substituent on the resulting diazirine can be readily replaced by various nucleophiles through a diazirine exchange reaction. nih.gov These synthetic strategies provide access to a wide array of diazirine precursors capable of generating electrophilic, ambiphilic, or nucleophilic carbenes, thereby expanding their utility in organic synthesis. nih.gov For instance, 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) derivatives are notable for their ability to generate active species in photoaffinity experiments without inducing cell death. nih.gov

The photolysis of 3-tert-butyl-3-chlorodiazirine serves as a clear example of the dual reactivity pathways available from an excited diazirine-carbene system. This process yields both 2-chloro-3-methyl-but-2-ene, resulting from a 1,2-methyl migration and nitrogen loss in the excited diazirine state, and 2,2-dimethyl-1-chlorocyclopropane, which is a product of 1,3-C-H insertion by the generated tert-butylchlorocarbene. rsc.org

Strategies for Polymer Cross-linking and Functionalization

The generation of carbenes from diazirine-containing compounds has been extensively leveraged for the modification of polymers. These carbenes can readily insert into ubiquitous C-H bonds present in polymer backbones, enabling both cross-linking and the introduction of new functional groups. digitellinc.comacs.orgnih.gov

A key strategy for incorporating diazirine functionality into polymers involves the synthesis and subsequent polymerization of monomers bearing a diazirine group. digitellinc.com Researchers have successfully prepared diazirine-containing polyacrylates and polymethacrylates. acs.org These monomers can be copolymerized with common vinyl comonomers, allowing for the creation of a wide range of multifunctional polymers with tunable properties. acs.org The resulting polymers feature diazirine sidechains that can be activated on-demand to facilitate post-polymerization modifications. digitellinc.com

To achieve precise control over the architecture and properties of diazirine-containing polymers, controlled radical polymerization techniques have been employed. researchgate.net Both reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom-transfer radical polymerization (ATRP) have proven effective for preparing polymers with targeted diazirine content and specific degrees of polymerization. acs.orgucsb.eduacs.org These methods allow for the synthesis of well-defined polymers with narrow molecular weight distributions. acs.orgresearchgate.net For example, the RAFT copolymerization of a diazirine acrylate (B77674) monomer with n-butyl acrylate has been shown to be a well-controlled process, yielding polymers with predictable molecular weights and low dispersity. acs.org

Table 1: RAFT Copolymerization of Diazirine Acrylate (1) and n-Butyl Acrylate (nBA)

| Entry | Target DP | Current time information in Bangalore, IN.:[nBA]:[CTA] | Conv. 1 (%) | Conv. nBA (%) | Mn (kDa) | Đ |

|---|---|---|---|---|---|---|

| 1 | 50 | 5:95:1 | ~80 | ~80 | - | <1.1 |

| 2 | 100 | 5:95:1 | ~80 | ~80 | 10.7 | 1.08 |

| 3 | 200 | 5:95:1 | - | - | - | <1.1 |

DP = Degree of Polymerization, CTA = Chain Transfer Agent, Mn = Number-average molecular weight, Đ = Dispersity. Data sourced from Macromolecules 2024, 57, 9, 3635-3643. acs.org

Once incorporated into a polymer, the diazirine groups can be activated by heat or light to generate carbenes. wiley.com These highly reactive species can then insert into the C-H bonds of neighboring polymer chains, forming covalent cross-links. wiley.comacs.org This carbene-mediated C-H activation and insertion mechanism provides a versatile method for creating three-dimensional polymer networks with enhanced thermal stability, solvent resistance, and mechanical properties. acs.org This approach is applicable to a wide range of polymers that contain C-H bonds. acs.orgnih.gov Bis-diazirine compounds have been highlighted as particularly efficient cross-linkers for various commodity polymers. digitellinc.comwiley.com

Utilization in Controlled Radical Polymerization (RAFT, ATRP)

Covalent Surface Modification of Carbonaceous Materials (e.g., Graphitic Carbon, Carbon Nanotubes)

Diazirines have emerged as valuable tools for the covalent surface modification of carbon-based materials like graphitic carbon and carbon nanotubes. acs.orgresearchgate.netkcl.ac.uk The strategy involves using diazirine derivatives as photoactivated "molecular tethers" to attach a variety of chemical species to the carbon surface. acs.orgkcl.ac.uk

Upon photoactivation, 3-aryl-3-(trifluoromethyl)diazirines generate carbenes that can covalently bond to the graphitic surface, including the sidewalls of carbon nanotubes. acs.orgkcl.ac.uk This method has been shown to achieve a significantly higher surface loading of modifying species compared to conventional modification techniques. researchgate.netkcl.ac.uk For example, the surface coverage of a ferrocenyl-diazirine derivative on graphitic materials was found to be approximately 20-fold greater than that achieved through traditional esterification methods. researchgate.netkcl.ac.uk

The functionalized carbene intermediates formed from the photolysis of the parent diazirine can insert into the C=C bonds within the relatively inert sidewalls of nanotubes. kcl.ac.uk This covalent attachment has been confirmed by techniques such as Raman spectroscopy and X-ray photoelectron spectroscopy (XPS). acs.orgkcl.ac.uk This approach allows for the functionalization of carbon materials while retaining their desirable electronic properties. kcl.ac.uk

Generation and Trapping of Strained Organic Intermediates (e.g., Cycloalkynes from Bidiazirines)

A fascinating application of diazirine chemistry is the generation of highly strained and transient organic intermediates, such as small-ring cycloalkynes. researchgate.netgrafiati.com Bidiazirines, which are compounds containing two diazirine rings, serve as excellent precursors for this purpose. researchgate.netgrafiati.comqucosa.de

The thermal or photolytic decomposition of a bidiazirine results in the extrusion of two molecules of nitrogen, leading to the formation of a carbon-carbon triple bond. researchgate.netgrafiati.com When the bidiazirine structure is part of a cyclic system, this process generates a strained cycloalkyne. researchgate.netqucosa.de This method has been successfully used to generate extremely strained cycloalkynes like cyclohexyne (B14742757) and norbornyne, which are too reactive to be isolated under normal conditions. grafiati.comqucosa.de

The transient existence of these strained cycloalkynes has been confirmed through trapping experiments. researchgate.netgrafiati.com In the presence of a suitable trapping agent, such as a diene, the generated cycloalkyne undergoes a cycloaddition reaction, providing stable adducts that can be isolated and characterized. researchgate.net This clean and efficient route to generating strained alkynes offers a powerful tool for studying the reactivity of these fleeting intermediates. researchgate.netgrafiati.com

Applications in Hyperpolarization Techniques for Enhanced NMR Signals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique, but it often suffers from low sensitivity. Hyperpolarization methods can dramatically increase NMR signal intensity, sometimes by several orders of magnitude. Diazirines labeled with nitrogen-15 (B135050) (¹⁵N₂) have been identified as promising candidates for hyperpolarization, which can be used in advanced applications like MRI imaging. libretexts.org

A key technique employed for this purpose is Signal Amplification by Reversible Exchange (SABRE). researchgate.net SABRE works by transferring the spin order from parahydrogen (a spin isomer of H₂) to a target molecule through the transient formation of an organometallic complex. researchgate.networldscientific.com A specific application of this, known as SABRE-Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH), is used to hyperpolarize the nitrogen atoms in ¹⁵N₂-diazirines. libretexts.org In this process, an iridium-based organometallic catalyst facilitates the reversible exchange of ligands, allowing the polarization from parahydrogen to be transferred to the ¹⁵N nuclei of the diazirine. libretexts.org This transfer is mediated by the scalar couplings between the parahydrogen-derived hydrides and the nitrogen atoms of the diazirine within the metal complex. libretexts.org This method has been shown to produce a spectacular increase in the nitrogen-15 NMR signal intensity, by as much as 15,000-fold. libretexts.org While much of the foundational work has focused on various nitrogen-containing heterocycles, the principles are directly applicable to ¹⁵N-labeled diazirines for use as hyperpolarized molecular tags in NMR and MRI. libretexts.orgworldscientific.comd-nb.info

Table 1: Hyperpolarization Data for Nitrogen-Containing Compounds via SABRE

| Compound Family | Technique | Achieved Signal Enhancement | Reference |

|---|---|---|---|

| ¹⁵N₂-Diazirines | SABRE-SHEATH | Up to 15,000-fold for ¹⁵N | libretexts.org |

| Pyridazine | SABRE | 4,800-fold to 14,500-fold for ¹⁵N | worldscientific.com |

| Lactate Esters | SABRE-Relay | Up to 245-fold for ¹H, 985-fold for ¹³C | researchgate.net |

Design and Application in Photoaffinity Labeling (PAL) Methodologies

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping biomolecular interactions, such as those between small molecules and proteins, in their native cellular environment. rsc.orgnih.gov The method involves a ligand of interest derivatized with a photoreactive group. worldscientific.com Upon photoactivation, typically with UV light, this group generates a highly reactive intermediate that forms a covalent bond with nearby molecules, thus "labeling" the binding partner. researchgate.net

Diazirines are among the most common and effective photoreactive groups used in PAL. acs.orggoogle.com Their popularity stems from several advantageous properties:

Small Size: The diazirine moiety is sterically small, which minimizes perturbation of the ligand's natural binding interactions with its target protein. nih.gov

Stability: Diazirines are generally stable to a wide range of chemical conditions, allowing for their incorporation into complex molecules through multi-step synthesis. researchgate.net

Activation Wavelength: They can be activated by light at wavelengths around 350-360 nm, which helps to minimize damage to biological systems. google.com

Reactive Intermediate: Upon photolysis, diazirines extrude nitrogen gas to form a highly reactive carbene, which can insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds found in amino acid residues. google.com

These features make diazirines, including alkyl diazirines like the 3-tert-butyl derivative, versatile tools for developing chemical probes to study small molecule-protein interactions, identify drug targets, and map binding sites. worldscientific.comacs.org

The labeling behavior of diazirines is more complex than the simple generation of a non-selective carbene. Upon photolysis, diazirines can generate two distinct reactive intermediates: the intended carbene and a linear diazo isomer. worldscientific.com The balance between these two intermediates is crucial as they exhibit different reactivity and chemoselectivity.

Carbene Intermediate: This highly reactive species is capable of inserting into a broad range of chemical bonds, leading to relatively non-specific labeling of residues in the immediate vicinity of the binding site. worldscientific.comgoogle.com Aromatic diazirines, such as trifluoromethylphenyl diazirine (TPD), tend to photogenerate more carbenes compared to alkyl diazirines.

Diazo Intermediate: Alkyl diazirines, in particular, can isomerize to a linear diazo intermediate during photolysis. worldscientific.com This diazo species is less reactive than the carbene and exhibits a strong preference for labeling acidic amino acid residues like glutamate (B1630785) and aspartate. worldscientific.com This pH-dependent labeling bias occurs because the diazo compound can be protonated in acidic microenvironments, forming a reactive diazonium ion that then alkylates the carboxylate side chains. nih.govworldscientific.com

This dual reactivity means that standard alkyl diazirine probes can preferentially label acidic protein surfaces, which may not necessarily represent the specific binding site of the ligand. nih.govworldscientific.com Understanding this mechanistic dichotomy is essential for the correct design of PAL experiments and the accurate interpretation of their results. rsc.org

Table 2: Comparison of Reactive Intermediates from Diazirine Photolysis

| Intermediate | Precursor Favored | Reactivity | Labeling Preference |

|---|---|---|---|

| Carbene | Aromatic Diazirines | High, short-lived | Broadly reactive with C-H, O-H, N-H bonds |

| Diazo Isomer | Alkyl Diazirines | Lower, more stable | Selective for acidic residues (e.g., Glu, Asp) |

To address the limitations of traditional diazirine linkers, particularly the labeling bias of alkyl diazirines, significant research has focused on developing novel tags with improved properties. rsc.org The goal is to create probes that offer more controlled and predictable labeling, leading to higher-fidelity mapping of biomolecular interactions. acs.org

A notable innovation is the development of the PALBOX tag, a cyclobutane-fused diazirine. nih.govworldscientific.com By incorporating the diazirine into a strained four-membered ring, researchers aimed to alter its reactivity profile. nih.gov Systematic studies showed that the PALBOX scaffold does not exhibit the reactivity characteristic of unconstrained alkyl diazo intermediates. rsc.orgacs.org This results in a reduced preference for labeling acidic residues and a decrease in known off-target labeling. nih.govworldscientific.com Probes equipped with PALBOX have been successfully used to label known protein targets in cells and accurately map small molecule-protein binding sites with improved specificity. rsc.orgworldscientific.com

Other strategies for tuning reactivity include:

Aromatic Diazirines: The use of aryl diazirines, like 3-phenyl-3-(trifluoromethyl)diazirine, provides greater chemical stability and a higher quantum yield for carbene formation, reducing the contribution from the diazo isomer pathway.

Trifunctional Scaffolds: Probes have been designed on molecular scaffolds (e.g., based on lysine) that incorporate three key components: the diazirine for photocrosslinking, a reporter/purification tag (like biotin), and a functional group for conjugation to a ligand of interest. researchgate.net This modular design accelerates the construction of PAL probes for applications like ligand-based receptor capture. researchgate.net

These developments provide researchers with a more sophisticated toolbox of photoaffinity tags, allowing for the selection of a probe with reactivity profiles tailored to the specific biological question being investigated. worldscientific.com

Controlling the reactive intermediate generated upon photolysis is the key to modulating the labeling selectivity of diazirine probes. As discussed, the primary challenge with simple alkyl diazirines is their propensity to isomerize to diazo compounds, leading to a bias for acidic residues. worldscientific.com Strategies to mitigate this and achieve more desirable labeling patterns focus on controlling the fate of the excited diazirine.

One of the most effective strategies is the use of ring strain . The PALBOX tag is a prime example of this approach. nih.govworldscientific.com The strain in the cyclobutane (B1203170) ring disfavors the formation of the linear diazo intermediate, thus promoting the desired carbene pathway. rsc.org This shifts the labeling profile away from pH-dependent acidic residue targeting and toward broader, proximity-based labeling, which is often more useful for identifying a binding pocket. worldscientific.com

Another strategy involves the electronic properties of substituents . Aromatic diazirines, particularly those with electron-withdrawing groups like the trifluoromethylphenyl diazirines (TPDs), are less prone to isomerization. The electron-withdrawing nature of the substituents helps to stabilize the diazirine and disfavors the rearrangement that leads to the diazo isomer, thereby increasing the efficiency of carbene generation. This makes TPDs a preferred choice when high crosslinking efficiency via the carbene pathway is desired.

By selecting a diazirine scaffold with appropriate structural (strain) or electronic (substituents) features, researchers can influence the type of reactive intermediate formed and, consequently, control the selectivity of the labeling reaction to better suit their experimental goals.

Development of Novel Diazirine Photoaffinity Tags with Tuned Reactivity

General Synthetic Utility as Reagents for Chemical Transformations

Beyond their prominent role in photoaffinity labeling, diazirines are valuable reagents in synthetic organic chemistry due to the unique reactivity of their strained three-membered ring.

Diazirines can function as efficient traps for carbon-centered radicals. researchgate.netacs.org This reactivity exploits the N=N double bond of the diazirine ring. worldscientific.com In this process, an externally generated carbon radical adds across the nitrogen-nitrogen double bond. acs.org This addition leads to the formation of a transient diaziridinyl radical intermediate. acs.org

The proposed mechanism suggests that this diaziridinyl radical can then dimerize to form a tetraazo intermediate, which subsequently decomposes to yield a stable imine product. acs.org This transformation represents a novel and efficient amination process. acs.org When a trap like 3-(trifluoromethyl)-3-phenyldiazirine is used, the resulting imine can be easily hydrolyzed to furnish the corresponding primary amine, providing a synthetic route from a radical to an amine. acs.org This reactivity has been demonstrated for carbon radicals generated from various precursors, highlighting the utility of diazirines as a nitrogen source for the construction of N-heterocycles and other valuable molecules in radical-mediated reactions. researchgate.netacs.org

Formation of Sulfur Ylides

The generation of carbenes from diazo compounds is a well-established method, and this compound is a precursor to tert-butylcarbene. While the direct reaction of this compound with sulfur-containing compounds to form sulfur ylides is a plausible transformation, the literature more broadly covers the reactions of carbenes generated from various diazirines with sulfur substrates. researchgate.netbaranlab.org For instance, photolysis of diazirine compounds can generate carbenes that subsequently react with sulfur-containing organic compounds to produce sulfur ylides. researchgate.net These ylides are versatile intermediates that can undergo further transformations such as researchgate.netnih.gov- or nih.govmolaid.com-sigmatropic rearrangements. rsc.org

The generation of sulfur ylides can also be achieved through the reaction of carbenes, generated from diazo compounds in the presence of rhodium(II) carboxylates, with sulfides. researchgate.net The resulting sulfur ylides are key intermediates in various synthetic transformations, including the synthesis of thiiranes and other sulfur-containing heterocycles through 1,3-dipolar cycloaddition reactions. baranlab.org The stability and reactivity of the sulfur ylide are influenced by the substituents on both the carbene and the sulfur atom.

Table 1: Examples of Reactions Involving Sulfur Ylides Generated from Carbenes

| Carbene Precursor | Sulfur Substrate | Resulting Transformation | Reference |

|---|---|---|---|

| Diazo Compounds | Thietanes | Ring expansion to 1,4-dithiane-2-carboxylates | researchgate.net |

| Aryldiazoacetates | Benzyl thioethers | researchgate.netnih.gov- or nih.govmolaid.com-sigmatropic rearrangement | rsc.org |

| Phenylcarbene (from 3-phenyldiazirine) | Trimethylenesulfide | Direct observation of sulfur ylide | researchgate.net |

Electrophilic Nitrogen Sources for Heterocycle Synthesis (e.g., Pyrazoles)

Diazirines, including this compound, have been identified as potent electrophilic nitrogen sources, a reactivity that has been underexploited until more recently. researchgate.net This electrophilicity allows them to react with nucleophiles to form N-monosubstituted diaziridines and hydrazones. These intermediates can then be hydrolyzed to release monosubstituted hydrazines, which are valuable building blocks for the synthesis of various heterocycles, most notably pyrazoles. researchgate.net

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org By using a diazirine as the initial electrophilic nitrogen source, a two-step process can be envisioned where the diazirine first reacts with a suitable nucleophile to generate a hydrazine precursor in situ, which then undergoes cyclization to form the pyrazole (B372694) ring. researchgate.net This methodology offers an alternative to the direct use of often unstable or highly reactive hydrazine reagents.

Research has demonstrated the successful application of this concept, where diazirines react with nucleophiles to form hydrazones that, upon hydrolysis, yield hydrazines. These hydrazines are then readily converted into pyrazoles in high yields. researchgate.net The use of a recoverable protecting group, such as the one derived from adamantanone, further enhances the utility of this method. researchgate.net

Table 2: Synthesis of Pyrazoles from Hydrazine Precursors

| Hydrazine Source/Precursor | Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazine (from diazirine hydrolysis) | 1,3-Diketones | Acid or base catalysis | Substituted Pyrazoles | researchgate.netmdpi.com |

| Arylhydrazines | 1,3-Diketones | Room temperature, N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

| Alkyl hydrazines | Fluorinated 1,3-diketone precursor | Column chromatography separation | Isomeric pyrazoles | mdpi.com |

Decarboxylative Amination Reactions